Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Overview
Description
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate is an organic compound with the molecular formula C12H14N2O4S2.
Mechanism of Action
Target of Action
The primary target of Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein tyrosine kinase that is often overexpressed in many types of cancers .
Mode of Action
The compound interacts with EGFR, inhibiting its kinase activity . This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to a decrease in cancer cell proliferation .
Biochemical Pathways
The inhibition of EGFR disrupts several downstream signaling pathways involved in cell proliferation and survival
Result of Action
The compound has been found to be effective against cancer cell lines, including MCF-7, HepG-2, HCT-116, and A549 . In particular, it was found to be more effective than erlotinib, a well-known standard, against MCF-7 and A549 cells .
Biochemical Analysis
Biochemical Properties
It has been synthesized in studies for potential anti-cancer agents targeting EGFRWT and EGFRT790M
Cellular Effects
The cellular effects of Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate have been studied in the context of cancer research. It has been tested for cytotoxicity against MCF-7, HepG-2, HCT-116, and A549 cell lines . The compound was found to be more effective against these cancer cell lines than erlotinib . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is still being researched.
Molecular Mechanism
It has been shown to have kinase inhibitory effect against EGFRWT and EGFRT790M
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate typically involves the reaction of thieno[2,3-b]thiophene derivatives with appropriate amines and esterification agents. One common method includes the reaction of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid with diethyl sulfate under controlled conditions to yield the desired diethyl ester .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis techniques to enhance reaction efficiency and yield. This method utilizes microwave irradiation to accelerate the reaction between thieno[2,3-b]thiophene derivatives and diethyl sulfate, resulting in higher purity and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thienothiophene derivatives.
Scientific Research Applications
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thienothiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.
Industry: Utilized in the development of organic electronic materials due to its conductive properties
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile
- Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxamide
- Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid
Uniqueness
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate is unique due to its ester functional groups, which enhance its solubility and reactivity compared to its nitrile, amide, and acid counterparts. This makes it more versatile for various chemical reactions and applications .
Properties
IUPAC Name |
diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S2/c1-3-17-10(15)8-6(13)5-7(14)9(11(16)18-4-2)20-12(5)19-8/h3-4,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGFURZVTLYXEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)SC(=C2N)C(=O)OCC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373040 | |
Record name | diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4004-20-0 | |
Record name | diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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